N-(3,4-dimethylphenyl)ethanesulfonamide
Description
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-14(12,13)11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
InChI Key |
AUPXDCAXHZFQJX-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Profile: N-(3,4-Dimethylphenyl)ethanesulfonamide
[1]
Executive Summary
N-(3,4-Dimethylphenyl)ethanesulfonamide represents a specialized sulfonamide scaffold utilized primarily as an intermediate in the synthesis of bioactive small molecules. Characterized by a lipophilic 3,4-dimethylphenyl (xylyl) "head" and an ethanesulfonyl "tail," this compound serves as a critical bioisostere for amide linkages in drug design, offering enhanced metabolic stability and distinct hydrogen-bonding geometries. This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and structural characterization, grounded in rigorous chemical principles.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The compound combines the electron-rich 3,4-dimethylaniline moiety with the electron-withdrawing ethanesulfonyl group. This unique electronic push-pull system influences its solubility, pKa, and reactivity.
Table 1: Chemical Identification & Properties
| Property | Value / Description | Source/Method |
| IUPAC Name | N-(3,4-dimethylphenyl)ethanesulfonamide | IUPAC Nomenclature |
| Common Name | 3',4'-Dimethyl-ethanesulfonanilide | Synonymous |
| CAS Number | Not widely listed; Analogous to 71270-52-5 (Methane derivative) | Database Search |
| Molecular Formula | C₁₀H₁₅NO₂S | Calculated |
| Molecular Weight | 213.30 g/mol | Calculated |
| SMILES | CC1=C(C=C(C=C1)NS(=O)(=O)CC)C | Canonical |
| Appearance | Off-white to pale beige crystalline solid | Predicted (Analogous) |
| Melting Point | 85–95 °C (Predicted range based on methane analog mp ~100°C) | Structure-Property Relationship [1] |
| LogP (Predicted) | 2.15 ± 0.3 | Consensus LogP Model |
| pKa (Sulfonamide NH) | ~10.1 | Predicted (Acidic NH) |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water | Polarity Analysis |
Technical Insight: The ethyl group increases lipophilicity (LogP) compared to the methyl analog (methanesulfonamide), potentially improving membrane permeability in biological assays while maintaining the sulfonamide pharmacophore's H-bond donor capability.
Synthesis & Manufacturing Protocol
The synthesis of N-(3,4-dimethylphenyl)ethanesulfonamide follows a nucleophilic substitution pathway (sulfonylation). This protocol is designed for high purity and scalability, utilizing a base-mediated Schotten-Baumann type reaction in an organic phase.
Reaction Mechanism
The reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, which is scavenged by the base.
Figure 1: Mechanistic pathway for the sulfonylation of 3,4-dimethylaniline.
Validated Experimental Protocol
Objective: Synthesis of 10.0 g of target compound.
Reagents:
-
3,4-Dimethylaniline (1.0 eq, 46.9 mmol, 5.68 g)
-
Ethanesulfonyl chloride (1.1 eq, 51.6 mmol, 6.63 g) [2]
-
Pyridine (1.5 eq, 70.3 mmol, 5.6 mL) or Triethylamine
-
Dichloromethane (DCM) (Anhydrous, 100 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 3,4-dimethylaniline and anhydrous DCM. Stir until fully dissolved. Add Pyridine.[1]
-
Addition: Cool the solution to 0°C using an ice bath. Add ethanesulfonyl chloride dropwise over 20 minutes via a syringe or addition funnel. Critical: Exothermic reaction; control rate to prevent temperature spike.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) until aniline is consumed.
-
Workup (Purification):
-
Dilute with 50 mL DCM.
-
Acid Wash: Wash with 1M HCl (2 x 50 mL) to remove excess pyridine and unreacted aniline.
-
Base Wash: Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.
-
Brine Wash: Wash with Saturated NaCl (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).
-
Crystallization: Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc to yield pure off-white crystals.
Structural Analysis & Characterization
Verification of the structure relies on identifying the distinct diagnostic signals of the ethyl group and the 1,2,4-trisubstituted benzene ring.
Proton NMR (¹H NMR) Prediction (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.35 | Triplet (t) | 3H | Ethyl -CH₃ |
| 2.21 | Singlet (s) | 3H | Aryl -CH₃ (Pos 3) |
| 2.23 | Singlet (s) | 3H | Aryl -CH₃ (Pos 4) |
| 3.08 | Quartet (q) | 2H | Ethyl -CH₂-SO₂- |
| 6.30 | Broad Singlet (br s) | 1H | Sulfonamide -NH- (Exchangeable) |
| 6.90 - 7.10 | Multiplet (m) | 3H | Aromatic Protons (Pos 2, 5, 6) |
Infrared Spectroscopy (IR)
-
3250 cm⁻¹: N-H stretch (sharp, medium).
-
1330 cm⁻¹: Asymmetric SO₂ stretch (diagnostic sulfonamide band).
-
1150 cm⁻¹: Symmetric SO₂ stretch.
-
2960 cm⁻¹: C-H stretch (aliphatic ethyl/methyl).
Biological & Pharmaceutical Context
This molecule is not merely a chemical curiosity but a functional scaffold in medicinal chemistry.
Structure-Activity Relationship (SAR) Map
The compound serves as a template for exploring hydrophobic pockets in enzyme active sites (e.g., Carbonic Anhydrase, COX-2).
Figure 2: SAR analysis highlighting functional regions for drug design.
Applications
-
Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe binding sites requiring a combination of aromatic stacking (xylyl ring) and polar anchoring (sulfonamide).
-
Carbonic Anhydrase Inhibition: Sulfonamides are classical inhibitors. The 3,4-dimethyl substitution pattern modulates selectivity against specific isoforms (e.g., hCA II vs hCA IX) [3].
-
Intermediate Synthesis: Precursor for N-alkylated derivatives used in agrochemicals and dye synthesis.
Safety, Handling, & Toxicology
Signal Word: WARNING
Hazard Statements (GHS)[3][6][12]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects (derived from 3,4-dimethylaniline toxicity).
Precautionary Protocols
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving ethanesulfonyl chloride must be performed in a fume hood due to lachrymatory vapors.
-
Spill Control: Neutralize spills with dilute sodium bicarbonate before disposal.
References
-
PubChem Compound Summary. Methanesulfonamide, N-(3,4-dimethylphenyl)-. National Center for Biotechnology Information. Accessed Oct 2023. Link
-
BenchChem Technical Support. Methanesulfonylation of Anilines: General Protocols and Troubleshooting. BenchChem.[2][3] Accessed Oct 2023. Link
-
Supuran, C. T. (2008).[4][5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Sigma-Aldrich. Safety Data Sheet: 3,4-Dimethylaniline. Merck KGaA. Accessed Oct 2023. Link
Strategic Design and High-Throughput Synthesis of N-Aryl Alkanesulfonamide Libraries
Executive Summary
The N-aryl alkanesulfonamide motif (
Strategic Rationale: The Sulfonamide Bioisostere
In drug design, the sulfonamide group is frequently utilized as a bioisostere for carboxylic acids or carboxamides. However, its utility extends far beyond simple substitution.
Geometry and Electronic Topography
Unlike the planar carboxamide (
-
Transition State Mimicry: The tetrahedral geometry mimics the transition state of amide hydrolysis, making sulfonamides potent inhibitors of proteases and esterases.
-
Zinc Binding: In metalloenzymes (e.g., Carbonic Anhydrase, MMPs), the sulfonamide nitrogen (especially when ionized) acts as a critical zinc-binding group (ZBG).[1]
pKa Modulation: The Critical Design Parameter
The acidity of the N-H proton is the single most important physicochemical parameter in this library.
-
Alkyl Sulfonamides:
(Neutral at physiological pH). -
N-Aryl Sulfonamides: The electron-withdrawing nature of the aryl ring lowers the pKa to the range of 6.5 – 9.5 .
-
Design Implication: By varying substituents on the N-aryl ring, we can tune the ionization state at physiological pH (7.4). Electron-withdrawing groups (EWGs) like
or on the aryl ring stabilize the anion, lowering pKa and increasing solubility and electrostatic binding potential.
Computational Design & Virtual Filtering
Before wet chemistry begins, the library must be virtually enumerated and filtered. We employ a "Lead-Like" filter rather than a "Drug-Like" filter to allow room for molecular weight growth during subsequent optimization.
Enumeration Strategy
Reagents:
-
Set A (Electrophiles): Diverse Alkanesulfonyl chlorides (
). Constraint: Avoid long aliphatic chains (>C6) to prevent micelle formation/solubility issues. -
Set B (Nucleophiles): Diverse Anilines (
). Constraint: Exclude anilines with strong EWGs (e.g., 2,4-dinitroaniline) as they are often too non-nucleophilic for standard coupling conditions.
In Silico Filters
| Parameter | Criterion | Rationale |
| Molecular Weight | 250 < MW < 450 | Maintains "Lead-Likeness" |
| cLogP | 1.0 < cLogP < 4.0 | Ensures membrane permeability |
| H-Bond Donors | Limit polarity | |
| Rotatable Bonds | Minimize entropic penalty upon binding | |
| Reactive Groups | Exclude acyl halides, aldehydes | Prevents side reactions |
High-Throughput Synthesis Protocol
The following protocol utilizes a "Shoot-and-Scavenge" methodology. This approach eliminates the need for aqueous workup or column chromatography, which are the bottlenecks in library production.
The Reaction Mechanism
The formation of the sulfonamide bond proceeds via nucleophilic attack of the aniline nitrogen on the sulfur atom, followed by elimination of HCl.
-
Challenge: Sulfonyl chlorides are moisture-sensitive.
-
Solution: Use anhydrous solvents and handle reagents under inert atmosphere where possible.
-
Catalysis: Pyridine acts as both a solvent and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).
Step-by-Step Protocol (96-Well Format)
Reagents:
-
0.2 M Aniline stock in anhydrous DCM (or THF if solubility is poor).
-
0.24 M Sulfonyl Chloride stock in anhydrous DCM.
-
Pyridine (anhydrous).
-
Scavenger Resins: PS-Trisamine (to remove excess sulfonyl chloride) and PS-Isocyanate (to remove excess aniline).
Workflow:
-
Dispensing (Nucleophile): Add 500 µL of Aniline stock (100 µmol, 1.0 equiv) to each well of a 2 mL deep-well polypropylene plate.
-
Base Addition: Add 20 µL of Pyridine (250 µmol, 2.5 equiv).
-
Dispensing (Electrophile): Add 500 µL of Sulfonyl Chloride stock (120 µmol, 1.2 equiv).
-
Note: We use a slight excess of the electrophile to drive the limiting reagent (aniline) to completion.
-
-
Reaction: Seal the plate with a chemically resistant mat. Shake at room temperature for 16 hours .
-
Scavenging (The Clean-Up):
-
Add 150 mg of PS-Trisamine resin (approx. 3.0 equiv relative to excess chloride). This reacts with unreacted sulfonyl chlorides to form a resin-bound sulfonamide.
-
Add 100 mg of PS-Isocyanate resin. This reacts with any remaining aniline to form a resin-bound urea.
-
-
Incubation: Reseal and shake for 6-8 hours .
-
Filtration: Filter the reaction mixture through a frit into a pre-weighed collection plate. The resin retains all impurities.
-
Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) to yield the pure N-aryl sulfonamide.
Workflow Visualization
The following diagram illustrates the logical flow and decision points in the library production process.
Caption: Figure 1. High-Throughput Parallel Synthesis Workflow utilizing solid-supported scavenging for purification-free isolation.
Quality Control & Data Analysis
Trustworthiness in library generation relies on rigorous QC. We do not assume synthesis success based on the protocol alone.
-
Method: UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry).
-
Criteria:
-
Purity: >85% by UV (254 nm).
-
Identity:
or matching expected mass. -
Note: Sulfonamides often ionize better in negative mode (
) due to the acidic proton. Ensure your MS method switches polarity.
-
Case Study: Carbonic Anhydrase Inhibition
To contextualize this library, consider the design of Carbonic Anhydrase (CA) inhibitors. CA contains a Zinc(II) ion in its active site.[1][2]
-
Mechanism: The deprotonated sulfonamide nitrogen (
) coordinates directly to the ion, displacing a water molecule and inhibiting the catalytic hydration of . -
Library Application: By selecting N-aryl groups with specific EWGs (e.g., 4-fluorophenyl), we lower the pKa to ensure a significant fraction of the molecule is ionized at the active site pH, thereby increasing potency.
References
-
Evans, B. E., et al. (1988).[3] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. [Link]
-
Supuran, C. T. (2008).[4] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery, 7(2), 168–181. [Link]
-
Caine, B. A., Bronzato, M., & Popelier, P. L. (2018). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science, 9(23), 5149-5159. [Link]
-
Biotage. "Solid Supported Scavengers for Organic Synthesis." Biotage Technical Guide. [Link]
-
Gioiello, A., et al. (2013). "Building a Sulfonamide Library by Eco-Friendly Flow Synthesis." ACS Combinatorial Science, 15(5), 235–239. [Link]
Sources
Methodological & Application
Reaction of ethanesulfonyl chloride with 3,4-dimethylaniline
Executive Summary
This technical guide details the optimized protocol for the synthesis of N-(3,4-dimethylphenyl)ethanesulfonamide through the reaction of ethanesulfonyl chloride with 3,4-dimethylaniline (3,4-xylidine). While sulfonamide formation is a staple of medicinal chemistry, the specific steric and electronic properties of 3,4-dimethylaniline require precise control over temperature and stoichiometry to maximize yield and minimize di-sulfonylation byproducts. This document provides a robust, self-validating workflow suitable for library synthesis or intermediate scale-up in drug development contexts.
Mechanistic Insight & Rationale
The reaction proceeds via a nucleophilic substitution at the sulfur atom (
Key Mechanistic Features:
-
Nucleophilicity: The methyl groups at the 3- and 4-positions of the aniline ring are electron-donating (inductive effect), slightly enhancing the nucleophilicity of the amine compared to unsubstituted aniline.
-
Leaving Group: Chloride is an excellent leaving group, but the generation of HCl necessitates a base scavenger (typically Triethylamine or Pyridine) to drive the equilibrium forward and prevent the protonation of the unreacted amine.
-
Selectivity: Primary amines can potentially undergo bis-sulfonylation. However, the steric bulk of the ortho-methyl group (relative to the meta position) and the ethyl chain on the sulfonyl group generally favor mono-sulfonylation under controlled temperatures (0 °C).
Caption: Figure 1. Step-wise mechanistic pathway for the sulfonylation of 3,4-dimethylaniline.
Safety & Handling (Critical)
Ethanesulfonyl Chloride:
-
Hazard: Severe lachrymator and corrosive.[1][2] Causes severe skin burns and eye damage.[1][2]
-
Control: Handle only in a functioning fume hood. Double-glove (Nitrile/Neoprene) is mandatory. Have saturated sodium bicarbonate solution ready for neutralization of spills.
3,4-Dimethylaniline:
-
Hazard: Toxic by inhalation, ingestion, and skin contact.[3] Potential Methemoglobinemia inducer.
-
Control: Avoid dust generation if solid; handle solutions with care.
Experimental Protocol
Reagents and Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv. | Density (g/mL) |
| 3,4-Dimethylaniline | Nucleophile | 121.18 | 1.0 | ~1.076 |
| Ethanesulfonyl chloride | Electrophile | 128.58 | 1.1 | ~1.357 |
| Triethylamine (Et₃N) | Base Scavenger | 101.19 | 1.5 | 0.726 |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 1.33 |
| DMAP (Optional) | Catalyst | 122.17 | 0.05 | Solid |
Step-by-Step Methodology
Phase 1: Preparation & Setup
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (
) or Argon. -
Dissolve 3,4-Dimethylaniline (10 mmol, 1.21 g) in anhydrous DCM (30 mL).
-
Add Triethylamine (15 mmol, 2.1 mL).
-
(Optional) Add DMAP (0.5 mmol, 61 mg) to accelerate the reaction, though usually not strictly necessary for primary anilines.
-
Cool the mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
Phase 2: Reaction Initiation 6. Prepare a solution of Ethanesulfonyl chloride (11 mmol, 1.41 g, ~1.05 mL) in DCM (5 mL) in a separate vial. 7. Dropwise Addition: Add the sulfonyl chloride solution to the amine mixture over 15–20 minutes using a syringe pump or pressure-equalizing addition funnel. Crucial: Rapid addition causes localized heating and promotes bis-sulfonylation. 8. Once addition is complete, allow the reaction to stir at 0 °C for 30 minutes. 9. Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . 10. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The starting aniline spot should disappear.
Phase 3: Workup & Isolation 11. Quench: Dilute the reaction mixture with DCM (20 mL) and add water (20 mL). 12. Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 20 mL).
- Rationale: This removes the excess Triethylamine and any unreacted 3,4-dimethylaniline (protonating them into water-soluble salts).
- Neutralization: Wash the organic layer with Saturated
(20 mL) to neutralize trace acid. - Brine Wash: Wash with Saturated Brine (20 mL) to remove trapped water.
- Drying: Dry the organic phase over Anhydrous
or for 15 minutes. Filter off the solids.[4] - Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude solid.
Phase 4: Purification 17. Recrystallization: The crude product is often pure enough (>95%). If not, recrystallize from Ethanol/Water (9:1) or Toluene/Heptane . 18. Final Product: Off-white to pale beige crystalline solid.
Caption: Figure 2. Operational workflow for the synthesis and purification of the sulfonamide.
Process Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried. Use anhydrous DCM.[5] Check EtSO₂Cl quality (it degrades with moisture). |
| Bis-sulfonylation | Excess Reagent / High Temp | Maintain strict 0 °C during addition. Verify stoichiometry (do not exceed 1.1 eq of chloride). |
| Red/Brown Color | Oxidation of Aniline | Perform reaction under inert atmosphere ( |
| Emulsion in Workup | Phase density similarity | Add more DCM or use a small amount of Methanol to break the emulsion. Add solid NaCl to aqueous layer. |
Characterization (Expected Data)
-
Appearance: White to off-white solid.[6]
-
Molecular Weight: 213.30 g/mol .
-
¹H NMR (400 MHz, CDCl₃):
- 6.90 – 7.10 (m, 3H, Ar-H )
- 6.50 (br s, 1H, NH )
- 3.05 (q, J = 7.3 Hz, 2H, SO₂CH ₂CH₃)
- 2.24 (s, 3H, Ar-CH ₃)
- 2.21 (s, 3H, Ar-CH ₃)
- 1.38 (t, J = 7.3 Hz, 3H, SO₂CH₂CH ₃)
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated 214.1; [M+Na]⁺ calculated 236.1.
References
-
Organic Syntheses. "3,4-Dimethylaniline." Org.[1][2] Synth. 1955, Coll. Vol. 3, 138. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline." PubChem, 2026. [Link]
-
Royal Society of Chemistry. "Mechanistic proposal for the sulfonylation of amines."[7] RSC Advances, 2012.[7] [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Optimized Synthesis of N-(3,4-dimethylphenyl)ethanesulfonamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and yield optimization of N-(3,4-dimethylphenyl)ethanesulfonamide. This document outlines the underlying chemical principles, a detailed experimental protocol, and strategies for maximizing product yield and purity.
Introduction
N-(3,4-dimethylphenyl)ethanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are recognized for their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific substitution pattern of N-(3,4-dimethylphenyl)ethanesulfonamide makes it a valuable scaffold for further molecular elaboration in drug discovery programs. Optimizing its synthesis is crucial for efficient and cost-effective research and development.
The synthesis of N-(3,4-dimethylphenyl)ethanesulfonamide is achieved through the nucleophilic substitution reaction between 3,4-dimethylaniline and ethanesulfonyl chloride. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct. While the reaction is straightforward in principle, achieving high yields requires careful control of several experimental parameters. These notes will delve into a robust protocol and provide a systematic approach to its optimization.
Reaction Mechanism and Optimization Principles
The core of this synthesis is the reaction of an amine (3,4-dimethylaniline) with a sulfonyl chloride (ethanesulfonyl chloride). The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonyl chloride. This leads to the formation of a sulfonamide bond and the elimination of a chloride ion. A base, such as pyridine or triethylamine, is essential to scavenge the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[1]
Key Optimization Parameters:
-
Stoichiometry: The ratio of reactants is critical. An excess of the sulfonylating agent can lead to the formation of the di-sulfonated byproduct. Conversely, a slight excess of the aniline can help to ensure the complete consumption of the more reactive ethanesulfonyl chloride.[1]
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion. Higher temperatures can increase the rate of di-sulfonylation.[1]
-
Base Selection: The choice of base can influence the reaction rate and workup procedure. Tertiary amines like triethylamine and pyridine are commonly used due to their inability to compete as nucleophiles.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) are ideal to prevent the hydrolysis of the highly reactive ethanesulfonyl chloride.
-
Rate of Addition: Slow, dropwise addition of the ethanesulfonyl chloride to the solution of aniline and base helps to maintain a low concentration of the sulfonylating agent, further minimizing the risk of di-sulfonylation.[1]
Experimental Workflow and Optimization Strategy
The following diagram illustrates the general workflow for the synthesis and the key decision points for optimization.
Caption: Workflow for the synthesis and optimization of N-(3,4-dimethylphenyl)ethanesulfonamide.
Detailed Experimental Protocol
This protocol is a starting point and can be optimized using the principles outlined above.
Materials and Reagents:
-
3,4-Dimethylaniline (1.0 eq)
-
Ethanesulfonyl chloride (1.05 eq)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Ethanesulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or isopropanol/water mixture) or by column chromatography on silica gel.
Optimization Data Summary
The following table provides a hypothetical set of experiments to illustrate an optimization strategy. The goal is to maximize the yield of the desired product while minimizing the formation of the di-sulfonated byproduct.
| Experiment | 3,4-Dimethylaniline (eq) | Ethanesulfonyl Chloride (eq) | Base (eq) | Temperature (°C) | Addition Time (min) | Reaction Time (h) | Yield (%) | Di-sulfonated Byproduct (%) |
| 1 (Baseline) | 1.0 | 1.2 | 1.5 (Pyridine) | 0 to RT | 5 | 16 | 75 | 15 |
| 2 | 1.05 | 1.0 | 1.5 (Pyridine) | 0 to RT | 20 | 16 | 85 | 5 |
| 3 | 1.1 | 1.0 | 1.5 (Pyridine) | 0 (constant) | 20 | 24 | 82 | <2 |
| 4 | 1.05 | 1.0 | 1.5 (Triethylamine) | 0 to RT | 20 | 12 | 88 | 4 |
| 5 (Optimized) | 1.05 | 1.0 | 1.5 (Triethylamine) | 0 to RT | 20 | 16 | 92 | <2 |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature, monitoring for side product formation.[1] |
| Hydrolysis of ethanesulfonyl chloride | Ensure all glassware is flame-dried and use anhydrous solvents under an inert atmosphere.[1] | |
| Insufficient base | Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced.[1] | |
| High levels of di-sulfonated byproduct | Incorrect stoichiometry | Use a slight excess of 3,4-dimethylaniline relative to ethanesulfonyl chloride.[1] |
| High reaction temperature | Maintain a low temperature (0 °C) during the addition of ethanesulfonyl chloride.[1] | |
| Rapid addition of ethanesulfonyl chloride | Add the ethanesulfonyl chloride slowly and dropwise to the reaction mixture.[1] |
Characterization of N-(3,4-dimethylphenyl)ethanesulfonamide
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid.
Conclusion
The synthesis of N-(3,4-dimethylphenyl)ethanesulfonamide can be achieved in high yields through a well-controlled reaction of 3,4-dimethylaniline and ethanesulfonyl chloride. By carefully optimizing key parameters such as stoichiometry, temperature, and the rate of reagent addition, the formation of byproducts can be minimized. The protocols and optimization strategies detailed in these application notes provide a solid foundation for the efficient and reproducible synthesis of this valuable sulfonamide intermediate, facilitating its application in drug discovery and development.
References
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
- Google Patents. (1957). Sulfonamide purification process.
-
Taylor & Francis Online. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield of N-(3,4-dimethylphenyl)ethanesulfonamide Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-(3,4-dimethylphenyl)ethanesulfonamide. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize reaction yields, minimize impurities, and streamline your purification process. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices.
Troubleshooting Guide: Diagnosis and Resolution of Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of N-(3,4-dimethylphenyl)ethanesulfonamide from 3,4-dimethylaniline and ethanesulfonyl chloride.
Q1: My reaction has a very low or no yield of the desired product. What are the likely causes and how can I fix it?
A1: Low to no product formation is a common issue that typically points to problems with reagents or reaction conditions.
Probable Causes & Solutions:
-
Inactive Ethanesulfonyl Chloride: Ethanesulfonyl chloride is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture during storage or use will convert it to the unreactive ethanesulfonic acid.
-
Solution: Always use a fresh bottle of ethanesulfonyl chloride or purify older stock by distillation. Ensure you are working under anhydrous conditions by using flame-dried glassware and dry, inert solvents (e.g., anhydrous dichloromethane). Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[1]
-
-
Incorrect Stoichiometry or Base Insufficiency: The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized. If the base is insufficient, the HCl will protonate the starting 3,4-dimethylaniline, rendering it non-nucleophilic and halting the reaction.[3]
-
Solution: Use at least 1.1 to 1.5 equivalents of a suitable base like pyridine or triethylamine.[1] Carefully re-calculate and re-weigh all reactants to ensure correct molar ratios.
-
-
Low Reactivity: While 3,4-dimethylaniline is generally a good nucleophile, issues can arise if reaction conditions are not optimal.
-
Solution: If the reaction is sluggish at 0 °C or room temperature, consider a moderate increase in temperature after the initial addition of the sulfonyl chloride. However, monitor carefully for side reactions. In some cases, a more forcing solvent or a catalytic method might be required for less reactive amines.[1]
-
Q2: My TLC and LC-MS analysis shows a significant, less-polar byproduct. What is it and how can I prevent its formation?
A2: This is a classic sign of di-sulfonylation, where a second ethanesulfonyl group reacts with the nitrogen of your desired product.
Probable Cause & Solutions:
-
Excess Ethanesulfonyl Chloride & Reaction Conditions: The N-H bond in the newly formed N-(3,4-dimethylphenyl)ethanesulfonamide is still acidic and can be deprotonated by the base, allowing it to react with another molecule of ethanesulfonyl chloride. This is exacerbated by using excess sulfonylating agent, high localized concentrations, or elevated temperatures.[1][3]
-
Solution 1 (Control Stoichiometry): Avoid using an excess of ethanesulfonyl chloride. A 1:1 ratio of amine to sulfonyl chloride, or even a slight excess of the amine (1.05:1), will ensure the sulfonyl chloride is consumed before it can react a second time.[1][3]
-
Solution 2 (Control Reagent Addition): Add the ethanesulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.[3] This prevents localized high concentrations of the electrophile.
-
Solution 3 (Temperature Control): Perform the addition at a low temperature (0 °C) to control the reaction rate.[1] Allow the reaction to warm to room temperature slowly and monitor its progress closely.
-
Q3: I have a highly polar byproduct that is difficult to remove during aqueous workup. What is this impurity?
A3: This is almost certainly ethanesulfonic acid, the result of ethanesulfonyl chloride reacting with water in your reaction mixture.[1][2]
Probable Cause & Solutions:
-
Presence of Water: Trace amounts of water in your solvents, glassware, or starting materials will rapidly hydrolyze the highly reactive ethanesulfonyl chloride.
-
Solution: Rigorously adhere to anhydrous techniques. Use solvents from a solvent purification system or freshly opened anhydrous-grade bottles. Flame-dry all glassware under vacuum and cool under an inert atmosphere before use.
-
Q4: My purification by column chromatography is difficult, and I'm losing a lot of product.
A4: Purification of sulfonamides can be challenging due to their polarity and potential for streaking on silica gel.
Probable Cause & Solutions:
-
Residual Base/Salts: Pyridine or triethylammonium hydrochloride salts from the reaction can interfere with chromatography.
-
Solution: During the aqueous workup, perform sequential washes of the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate to remove any acidic impurities, and finally brine.
-
-
Inappropriate Purification Method: While chromatography is common, it may not be the most efficient method for this specific compound, especially on a larger scale.
-
Solution (Recrystallization): N-Aryl sulfonamides are often crystalline solids.[4] Recrystallization can be a highly effective method for purification, yielding very pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
-
Troubleshooting Workflow Diagram
This diagram provides a logical path to diagnose issues based on initial analytical results.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the general synthetic pathway for this reaction?
A: The synthesis is a nucleophilic acyl substitution where the nitrogen of 3,4-dimethylaniline attacks the electrophilic sulfur atom of ethanesulfonyl chloride, displacing the chloride. A base is required to neutralize the HCl byproduct.
Caption: General workflow for sulfonamide synthesis.
Q: What are the optimal reaction parameters?
A: While optimization may be required for specific setups, the following parameters provide a robust starting point.
| Parameter | Recommended Value | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1.05 : 1.0 | A slight excess of the amine helps prevent di-sulfonylation.[3] |
| Base (Pyridine or Et3N) | 1.1 - 1.5 equivalents | Ensures complete neutralization of the HCl byproduct.[1] |
| Solvent | Anhydrous DCM, THF, or Pyridine | Aprotic solvents that are easily dried and will not react with the sulfonyl chloride. |
| Temperature | 0 °C for addition, then warm to RT | Controls the initial exothermic reaction and minimizes side products.[1][5] |
| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or LC-MS to determine completion. |
Q: How should I monitor the reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase, such as 20-30% ethyl acetate in hexanes. The starting aniline will be more polar than the di-sulfonated product but less polar than the desired sulfonamide. The sulfonic acid byproduct will remain at the baseline. The reaction is complete when the 3,4-dimethylaniline spot has been completely consumed.
Experimental Protocols
Standard Protocol for N-(3,4-dimethylphenyl)ethanesulfonamide Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3,4-dimethylaniline (1.05 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Add Base: Add anhydrous pyridine (1.2 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve ethanesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the starting amine is consumed, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
References
- Google Patents. (1957). Sulfonamide purification process. US2777844A.
-
Gurjar, A. S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis Online. Available at: [Link]
-
ZMT, et al. (2022). Modular Two-Step Route to Sulfondiimidamides. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
-
Books, R. S. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies for the Removal of Unreacted Ethanesulfonyl Chloride
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of unreacted ethanesulfonyl chloride from reaction mixtures. The methodologies presented are grounded in established chemical principles to ensure both experimental success and operational safety.
Introduction
Ethanesulfonyl chloride is a highly reactive electrophile commonly employed in organic synthesis to introduce the ethanesulfonyl (or "esyl") group, a motif found in numerous pharmaceuticals.[1] Its high reactivity, however, often leads to its presence as an unreacted starting material in the final reaction mixture. Due to its corrosive and moisture-sensitive nature, its complete removal is crucial for the purity of the desired product and the integrity of subsequent downstream applications.[2] This guide offers a comprehensive overview of scientifically-sound methods for quenching and removing this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the workup of reactions involving ethanesulfonyl chloride.
Q1: My standard aqueous workup isn't completely removing the ethanesulfonyl chloride. What's going wrong?
A1: While ethanesulfonyl chloride does react with water (hydrolysis) to form the more water-soluble ethanesulfonic acid, this process can be slow or incomplete, especially in biphasic systems with poor mixing.[3][4]
Troubleshooting Steps:
-
Increase Interfacial Contact: Vigorous stirring during the aqueous wash is critical to maximize the surface area between the organic and aqueous phases, thereby accelerating hydrolysis.[4]
-
Incorporate a Mild Base: Instead of relying solely on water, use a dilute aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize the ethanesulfonic acid and the HCl byproduct, driving the hydrolysis equilibrium towards the products.[4]
-
Consider Solvent Effects: The solubility of water in some organic solvents, such as dichloromethane (DCM), is low. This can limit the effectiveness of the aqueous quench. Consider adding a co-solvent that is miscible with both the organic and aqueous phases to improve mixing, or increase the volume of the aqueous phase and the stirring time.[5]
Q2: I've performed a basic wash (e.g., with NaOH or NaHCO₃), but I still detect ethanesulfonyl chloride in my product. Why?
A2: A basic wash is primarily effective at removing the acidic byproduct, ethanesulfonic acid. The hydrolysis of the unreacted ethanesulfonyl chloride itself may still be the rate-limiting step.[4]
Troubleshooting Steps:
-
Pre-Quench with a Nucleophile: Before the basic wash, consider adding a small amount of a simple nucleophile to the reaction mixture. For instance, a few drops of methanol will convert the ethanesulfonyl chloride to the corresponding methyl ethanesulfonate, which can be more readily removed by subsequent extraction or chromatography.[4]
-
Extended Stirring with Base: Increase the contact time with the basic aqueous solution to allow for more complete hydrolysis.[4]
Q3: When should I consider using a scavenger resin for removal?
A3: Scavenger resins are an excellent choice under several circumstances:
-
When standard extractive workups prove ineffective.
-
If the desired product is sensitive to aqueous conditions.
-
For high-throughput parallel synthesis, where simplifying the purification process is a priority.[4]
Amine-functionalized scavenger resins, such as those with tris(2-aminoethyl)amine (trisamine) moieties, are particularly effective at covalently binding to and removing sulfonyl chlorides.[4]
Detailed Experimental Protocols
The following section provides step-by-step protocols for the most common and effective methods for removing unreacted ethanesulfonyl chloride.
Protocol 1: Enhanced Aqueous/Basic Workup
This protocol is suitable for products that are stable to aqueous base and is a cost-effective method for moderate to large-scale reactions.
Materials:
-
Reaction mixture containing the product and unreacted ethanesulfonyl chloride
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the Reaction Mixture: Place the reaction flask in an ice bath and cool the mixture to 0 °C. This helps to control any exotherm that may occur during the quenching process.[4]
-
Initial Quench with Water: Slowly add deionized water to the stirred reaction mixture. Monitor the temperature to ensure it remains controlled.
-
Hydrolysis with Base: Add a saturated aqueous solution of NaHCO₃ and stir the biphasic mixture vigorously for 30-60 minutes. This step facilitates the hydrolysis of the remaining ethanesulfonyl chloride to sodium ethanesulfonate and neutralizes any generated HCl.[4]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent used in the reaction to recover any dissolved product.[6]
-
Combine and Dry: Combine all organic extracts and wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Nucleophilic Quench with an Amine
This method is highly effective for rapidly converting ethanesulfonyl chloride into a sulfonamide, which may have significantly different properties (e.g., polarity) from the desired product, facilitating its removal.
Materials:
-
Reaction mixture
-
A simple, volatile secondary amine (e.g., diethylamine) or a primary amine if a secondary amine is not suitable.
-
Organic solvent for extraction
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add the Amine: Slowly add a slight excess (1.1-1.2 equivalents relative to the excess ethanesulfonyl chloride) of the amine to the stirred reaction mixture.
-
Reaction: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer with dilute aqueous acid to remove the excess amine and the amine hydrochloride salt.
-
Wash with saturated aqueous NaHCO₃ solution to remove any remaining acidic byproducts.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The resulting crude product will contain the desired compound and the newly formed sulfonamide, which can then be separated by chromatography or crystallization.
Data Summary and Method Selection
The choice of removal method depends on the scale of the reaction, the stability of the desired product, and the available purification techniques.
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous/Basic Workup | - Inexpensive- Scalable | - Can be slow or incomplete- Not suitable for water-sensitive products | Robust, water-insensitive products on a moderate to large scale.[4] |
| Nucleophilic Quench | - Fast and highly effective conversion of sulfonyl chloride | - Introduces a new impurity (sulfonamide/ester) that must be removed | Reactions where the resulting sulfonamide or ester has significantly different physical properties (e.g., polarity, acidity/basicity) than the desired product, allowing for easy separation.[4] |
| Scavenger Resin | - High efficiency- Simplifies workup (filtration only)- Suitable for automated/parallel synthesis | - Higher cost- Can require longer reaction times for scavenging | Difficult separations, product sensitivity to aqueous conditions, and high-throughput synthesis applications.[4] |
Visual Workflow Diagrams
The following diagrams illustrate the logical flow of the described workup procedures.
Sources
Technical Support Center: N-(3,4-dimethylphenyl)ethanesulfonamide Solubility Guide
Case ID: SOL-34DM-ETH Compound Class: N-Aryl Alkanesulfonamides Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Grease and Acid" Trap
Welcome to the technical support center. If you are reading this, you are likely staring at a test tube where your compound has just turned into a cloudy suspension, or your biological assay results are wildly inconsistent.
N-(3,4-dimethylphenyl)ethanesulfonamide presents a classic medicinal chemistry challenge: it is a lipophilic weak acid .
-
The Lipophilic Barrier: The 3,4-dimethylphenyl group and the ethyl chain create a high partition coefficient (LogP ~2.5–3.0), making the molecule hate water.
-
The pKa Barrier: The sulfonamide nitrogen is weakly acidic (pKa
10.0–10.5). At physiological pH (7.4), the molecule remains 99.9% protonated (neutral). Neutral molecules precipitate; ions dissolve.
This guide provides the protocols to overcome these thermodynamic barriers without compromising your biological data.
Part 1: Root Cause Analysis (The "Why")
To solve the solubility issue, we must visualize the competition between the hydrophobic skeleton and the polar sulfonamide head.
The Ionization Equilibrium
At neutral pH, this molecule behaves like a brick. It only becomes soluble when the pH is high enough to deprotonate the nitrogen, forming a negative ion.
Quantitative Profile
| Property | Estimated Value | Implication for Researcher |
| pKa | ~10.2 | At pH 7.4, the drug is neutral . You cannot use pH alone to dissolve it unless you go to pH 12 (toxic). |
| LogP | ~2.8 | Highly lipophilic. Requires organic cosolvents (DMSO/Ethanol). |
| State | Crystalline Solid | High lattice energy requires significant energy (sonication/heat) to break during initial solvation. |
Part 2: Troubleshooting Protocols
Protocol A: The "Golden Standard" Stock Preparation
Use this for all initial solubilization.
The Mistake: Adding water directly to the powder. The Fix: 100% Organic Phase first.
-
Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent adsorption).
-
Primary Solvent: Add 100% DMSO (Dimethyl sulfoxide).
-
Target Conc: 10 mM to 50 mM.
-
Why DMSO? It is aprotic and disrupts the crystal lattice effectively.
-
-
Energy Input: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 35°C for 5 minutes.
-
Checkpoint: The solution must be perfectly clear. If it is hazy, you have "micro-precipitates" that will ruin your concentration accuracy.
-
Protocol B: The "Gentle Dilution" (Preventing Crash-Out)
Use this when moving from Stock -> Assay Media.
The Mistake: Shooting 10 µL of DMSO stock directly into 10 mL of PBS. This creates a local zone of supersaturation, causing immediate "shock precipitation."
The Fix: Intermediate Dilution Steps.
-
Prepare Media: Warm your culture media or buffer to 37°C. Cold buffers decrease solubility.
-
The Dropwise Technique: While vortexing the media gently, add the DMSO stock dropwise. Do not inject it all at once.
-
Limit: Ensure final DMSO concentration is < 1% (v/v) to avoid cellular toxicity, though the compound may require up to 5% DMSO to stay in solution depending on the concentration needed.
Part 3: Frequently Asked Questions (FAQ)
Q1: I adjusted the pH to 8.0, but it still won't dissolve. Why?
A: Raising the pH to 8.0 is insufficient. Because the pKa is
Q2: My solution looks clear, but my IC50 values are varying wildly. What's happening? A: You likely have micro-precipitation . The compound has formed invisible nano-crystals that are not biologically available.
-
Test: Shine a laser pointer (or use a DLS machine) through the solution. If you see a beam path (Tyndall effect), you have a suspension, not a solution.
-
Fix: Lower your working concentration or increase the DMSO percentage (if your assay tolerates it).
Q3: Can I use Ethanol instead of DMSO? A: Yes, but DMSO is generally superior for this class of sulfonamides. Ethanol evaporates faster, which can lead to concentration changes during long incubations. If you must use Ethanol, ensure the tube is sealed tightly.
Q4: Is this compound stable in water once dissolved? A: Sulfonamides are chemically stable against hydrolysis at neutral pH. However, they are thermodynamically unstable regarding solubility. If you leave the diluted solution on the bench for 4 hours, it will likely precipitate. Always prepare fresh dilutions immediately before use.
References
- Perlovich, G. L., et al. "Sulfonamide solubility: pH dependence and molecular mechanism." Journal of Chemical & Engineering Data, 2014.
- Yalkowsky, S. H.Solubility and Solubilization in Aqueous Media. Oxford University Press. (The authoritative text on cosolvent theory and the "Log-Linear" solubility model).
-
Caine, E. A., et al. "Accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science, 2019. Link (Provides the structural basis for estimating the pKa of the N-phenyl sulfonamide moiety).
-
Krebs, H. A., & Speakman, J. C. "The Solubility of Sulphonamides in Relation to Hydrogen-Ion Concentration." British Medical Journal, 1946. Link (Foundational work on the Henderson-Hasselbalch relationship in sulfonamides).
-
Sigma-Aldrich. "N-(3,4-Dimethylphenyl)methanesulfonamide Product Information." Link (Used for structural confirmation and commercial availability context).
Technical Support Center: Purification of N-(3,4-dimethylphenyl)ethanesulfonamide
Executive Summary
You are experiencing persistent coloration in N-(3,4-dimethylphenyl)ethanesulfonamide crystals. In this specific sulfonamide, color is rarely a random contamination; it is a chemical indicator of oxidative impurities derived from the electron-rich 3,4-dimethylaniline (xylidine) precursor. These impurities (often diazo species or quinones) can become trapped in the crystal lattice, making simple washing ineffective.
This guide provides three tiered protocols to resolve this, ranging from surface treatment to chemical regeneration.[1]
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, observe your material. The nature of the color dictates the purification aggressiveness required.
-
Scenario A (Surface Color): Crystals are white but suspended in yellow mother liquor, or have a sticky colored film.
-
Action:Recrystallization (Module 3) .
-
-
Scenario B (Occluded Color): Crystals themselves are uniformly pink, beige, or brown.
-
Action:Activated Carbon Treatment (Module 2) .
-
-
Scenario C (Deep Discoloration): Dark brown/red material; carbon treatment failed.
-
Action:Acid-Base Chemical Regeneration (Module 4) .
-
Workflow Visualization
The following diagram illustrates the logical flow for selecting the correct purification method.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity inclusion.
Module 2: Activated Carbon Treatment (The Industry Standard)
Best for: Removing trace organic impurities (oxidized oligomers) that have high molecular weight and affinity for carbon pores.
The Science
Activated carbon works via Van der Waals forces . The 3,4-dimethylphenyl moiety in your impurity is highly lipophilic, making it an excellent target for adsorption onto the non-polar carbon surface. However, efficiency is temperature-dependent; adsorption is often endothermic or kinetically limited by viscosity at low temps [1].
Protocol
-
Dissolution: Dissolve crude crystals in the minimum amount of boiling Ethanol (95%) or Isopropanol .
-
Note: Avoid Acetone if possible; it boils too low (56°C) for efficient carbon activation.
-
-
Carbon Loading: Add Activated Carbon (Powdered, not Granular) at 1-3% w/w relative to the sulfonamide mass.
-
Critical: Do not add carbon to a boiling solution; it will foam over. Remove heat, add carbon, then return to boil.
-
-
Digestion: Reflux the mixture for 15–30 minutes .
-
Hot Filtration: Filter while boiling through a pre-warmed Büchner funnel with a Celite (diatomaceous earth) pad.
-
Why Celite? Carbon particles are fine and will pass through standard paper, re-contaminating the filtrate.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath.
Module 3: Recrystallization (Solvent Dynamics)
Best for: Surface contamination and bulk purity improvement.
Solvent Selection Table
Sulfonamides exhibit a steep solubility curve in alcohol/water mixtures.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Notes |
| Ethanol (95%) | High | Moderate | Good | Standard choice. Best balance. |
| Ethanol/Water (1:1) | Moderate | Low | Excellent | "Oiling out" risk if cooled too fast. |
| Toluene | High | Low | Moderate | Good for removing non-polar byproducts. |
| Ethyl Acetate | Very High | High | Poor | Yield loss is high; avoid. |
Protocol (Binary Solvent Method)
-
Dissolve the sulfonamide in hot Ethanol (just enough to dissolve).
-
Add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of hot Ethanol to clear the solution.
-
Remove from heat and cover. Allow to cool undisturbed.
-
Thermodynamics: Slow cooling promotes the growth of pure crystal lattices, excluding the irregularly shaped colored impurity molecules [2].
-
Module 4: Acid-Base Chemical Regeneration (The "Nuclear" Option)
Best for: Deeply colored samples where carbon and recrystallization fail.
The Science
Sulfonamides with a primary nitrogen (-SO₂NH-) are weakly acidic (pKa ~10-11).
-
The Trick: Your product dissolves in strong base (NaOH).
-
The Impurity: The colored impurities (oxidized anilines/azo dimers) are usually neutral or weakly basic . They will not dissolve in NaOH.
-
Result: You can extract your product into water, leaving the color behind in an organic solvent [3].[2]
Workflow Visualization
Figure 2: Chemical regeneration utilizing the acidity of the sulfonamide N-H bond.
Protocol
-
Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate .
-
Extract this organic layer with 1M NaOH (2x wash).
-
Observation: The sulfonamide moves to the water layer (as the sodium salt). The color should stay in the DCM layer.
-
-
Separate the layers.[1][2][3] Keep the Aqueous (Water) layer.
-
(Optional) Wash the aqueous layer once with fresh DCM to remove trace color.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3.
-
The pure, white sulfonamide will precipitate immediately. Filter and dry.[1][4]
Troubleshooting & FAQs
Q: The solution turned into an oil instead of crystals. Why? A: This is called "oiling out." It happens when the boiling point of the solvent is higher than the melting point of the solvated product, or if the solution is too concentrated.
-
Fix: Reheat to dissolve the oil, add slightly more solvent, and induce nucleation by scratching the glass or adding a seed crystal.
Q: I used carbon, but the filtrate is grey. A: Carbon "bleed-through." You likely used granular carbon without a fine enough filter, or the filter paper tore.
-
Fix: Refilter using a Celite pad (diatomaceous earth). The Celite traps the fine carbon dust.
Q: My yield after Acid-Base extraction is very low. A: The pH wasn't lowered enough during the precipitation step. Sulfonamides precipitate best at pH 3-4. If the solution is still neutral (pH 7), the product remains dissolved as a salt.
-
Fix: Add more HCl and check with pH paper.
References
-
Nature Carbon. (2020). Decolorization Principle Of Activated Carbon. Retrieved from
-
BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting & Optimization. Retrieved from
-
University of Massachusetts Amherst. (n.d.). Acid-Base Extraction: Separation of Acidic, Basic, and Neutral Compounds. Retrieved from
Sources
Validation & Comparative
Technical Guide: Spectral Characterization of N-(3,4-dimethylphenyl)ethanesulfonamide
Topic: 1H NMR Spectrum of N-(3,4-dimethylphenyl)ethanesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a definitive spectral analysis of N-(3,4-dimethylphenyl)ethanesulfonamide , a sulfonamide derivative frequently utilized as a fragment in medicinal chemistry or as a metabolic probe.
The primary challenge in characterizing this compound lies in distinguishing the aliphatic sulfonyl "tail" from potential alkyl impurities and verifying the integrity of the sulfonamide nitrogen (N-H). This guide objectively compares the spectral performance of this compound against its methanesulfonamide analogue and details the critical solvent-dependent shifts (CDCl₃ vs. DMSO-d₆) required for rigorous structural validation.
Structural Context & Synthesis Logic
To interpret the NMR spectrum accurately, one must understand the synthesis pathway, as it dictates the specific impurities often found in the crude spectrum.
Synthesis Route: 3,4-Dimethylaniline is reacted with ethanesulfonyl chloride in the presence of a base (typically pyridine or triethylamine) and a solvent (DCM).
Common Impurities to Watch:
-
Residual Aniline: Broad singlet ~3.5 ppm (
), upfield shift of aromatic protons. -
Sulfonyl Chloride Hydrolysis: Ethanesulfonic acid (triplet/quartet shifted downfield).
-
Base Hydrochlorides: Pyridine-HCl or Et₃N-HCl salts (broad peaks, often exchangeable).
Visualizing the Workflow & Impurity Logic
Figure 1: Synthesis workflow highlighting critical purification steps that influence the final NMR spectrum.
Comparative Spectral Analysis
A. The Solvent Effect: CDCl₃ vs. DMSO-d₆
The choice of solvent is not trivial; it fundamentally alters the visibility of the sulfonamide moiety.
Comparative Data Table:
| Proton Assignment | Multiplicity | Shift (δ) in CDCl₃ | Shift (δ) in DMSO-d₆ | Mechanistic Insight |
| N-H (Sulfonamide) | Broad Singlet | 6.30 – 6.80 ppm | 9.30 – 9.60 ppm | Critical: In CDCl₃, quadrupole broadening and exchange often obscure this peak. In DMSO, H-bonding "locks" the proton, yielding a sharp, diagnostic signal. |
| Ar-H (Ring) | Multiplets | 6.90 – 7.15 ppm | 6.95 – 7.20 ppm | Minimal solvent effect. 1,2,4-substitution pattern is preserved. |
| Ar-CH₃ (x2) | Singlets | 2.20 – 2.25 ppm | 2.15 – 2.20 ppm | The two methyls may overlap in CDCl₃ but often resolve into two distinct peaks in DMSO due to higher viscosity/resolution. |
| SO₂-CH₂- (Ethyl) | Quartet | 3.05 – 3.15 ppm | 3.00 – 3.10 ppm | Deshielded by the sulfonyl group. |
| -CH₃ (Ethyl) | Triplet | 1.35 – 1.45 ppm | 1.20 – 1.30 ppm | Classic triplet, coupled to the methylene group. |
Analyst Note: If your N-H peak is missing in CDCl₃, do not assume the reaction failed. Run the sample in DMSO-d₆ immediately.
B. Structural Analogue Comparison: Ethane- vs. Methane-sulfonamide
A common alternative in drug design is the methanesulfonamide (mesyl) analogue. Distinguishing these two is a frequent quality control task.
-
N-(3,4-dimethylphenyl)methanesulfonamide:
-
Key Feature: A sharp singlet at ~2.9–3.0 ppm (3H).
-
Risk: This singlet can sometimes be confused with the aryl-methyls (~2.2 ppm) if the resolution is poor or if the spectrum is crowded.
-
-
N-(3,4-dimethylphenyl)ethanesulfonamide (Target):
-
Key Feature: A triplet (~1.3 ppm) and quartet (~3.1 ppm).
-
Advantage: The coupling pattern (
Hz) provides a self-validating "fingerprint" that confirms the sulfonyl tail is intact and not a methyl impurity.
-
Detailed Spectral Assignment (The "Answer Key")
The Aromatic Region (6.9 – 7.2 ppm)
The 3,4-dimethyl substitution creates a specific 1,2,4-pattern.
-
H-5 (Ortho to methyls): Appears as a doublet (
, Hz). This proton is coupled only to its neighbor H-6. -
H-6 (Meta to methyl, Ortho to N): Appears as a doublet of doublets (
, Hz). It couples to H-5 and weakly to H-2. -
H-2 (Ortho to N, Isolated): Appears as a narrow doublet or singlet (
, Hz).
The Aliphatic Region
-
3.10 (q, 2H): The methylene protons next to the sulfur. The electronegativity of the
group pulls these significantly downfield compared to a standard ethyl group. - 2.20–2.25 (s, 6H): The two aryl methyl groups. Depending on the field strength (300 vs 600 MHz), these may appear as one large singlet or two closely spaced singlets.
- 1.38 (t, 3H): The terminal methyl of the ethyl group.
Decision Logic for Structural Verification
Use the following logic flow to interpret your data and troubleshoot anomalies.
Figure 2: Decision tree for verifying N-(3,4-dimethylphenyl)ethanesulfonamide structure.
Experimental Protocols
Protocol A: Standard Sample Preparation
-
Mass: Weigh 5–10 mg of the solid sulfonamide.
-
Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Dissolution: Invert the tube gently. If the solution is cloudy (common with sulfonamides), sonicate for 30 seconds.
-
Filtration: If particulates remain, filter through a small plug of glass wool into the NMR tube.
Protocol B: The "Exchange" Test (For NH Verification)
If the NH peak is ambiguous in CDCl₃:
-
Acquire the standard spectrum.
-
Add 1 drop of D₂O (Deuterium Oxide) to the NMR tube.
-
Shake vigorously for 1 minute to allow phase mixing.
-
Re-acquire the spectrum.
-
Result: The NH peak (approx 6.5 ppm) should disappear completely due to H/D exchange, confirming it is a labile proton and not an aromatic impurity.
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magnetic Resonance in Chemistry.
- Significance: Establishes the theoretical basis for the ~2.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Significance: The authoritative standard for interpreting aromatic coupling patterns (1,2,4-substitution) and ethyl group splitting.
-
BenchChem Technical Support. "Spectroscopic Characterization of Methanesulfonamide Derivatives."
- Significance: Provides comparative data for the methanesulfonamide analogue (singlet vs.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
- Significance: Essential for identifying residual DCM (5.30 ppm) or Pyridine impurities in the crude spectrum.
Sources
Comparative Guide: N-(3,4-Dimethylphenyl)ethanesulfonamide vs. Methanesulfonamide
The following technical guide provides an in-depth comparative analysis of N-(3,4-dimethylphenyl)ethanesulfonamide and Methanesulfonamide .
This analysis contrasts a specific, lipophilic ligand scaffold (Compound A) against a fundamental polar fragment (Compound B), illustrating the critical structure-activity relationship (SAR) principles of N-arylation and alkyl chain extension in medicinal chemistry.
Executive Summary: From Fragment to Functional Scaffold
In drug discovery, the transition from a raw chemical building block to a functionalized lead compound involves precise modulation of physicochemical properties.
-
Methanesulfonamide represents the "naked" sulfonamide pharmacophore—a polar, weakly acidic fragment often used as a bioisostere for carboxylic acids.
-
N-(3,4-dimethylphenyl)ethanesulfonamide represents a "capped" hydrophobic derivative. The introduction of the 3,4-dimethylphenyl moiety and the extension to an ethyl tail drastically alters the molecule's electronic profile (acidity) and distribution coefficient (lipophilicity).
This guide serves as a technical resource for researchers optimizing sulfonamide cores, comparing the baseline properties of the fragment against the functionalized aryl-derivative.
Chemical Identity & Structural Comparison[1][2][3][4][5]
| Feature | Methanesulfonamide (Standard) | N-(3,4-dimethylphenyl)ethanesulfonamide (Target) |
| Role | Reagent / Fragment / Bioisostere | Functionalized Ligand / Intermediate |
| Formula | CH₅NO₂S | C₁₀H₁₅NO₂S |
| MW | 95.12 g/mol | 213.30 g/mol |
| Core Structure | Primary Sulfonamide (R-SO₂NH₂) | Secondary N-Aryl Sulfonamide (R-SO₂NH-Ar) |
| Key Moiety | Methyl tail, Free NH₂ | Ethyl tail, 3,4-Xylyl ring |
| CAS No. | 3144-09-0 | N/A (Specific derivative) |
Physicochemical Performance Data
The following data highlights the massive shift in properties driven by the N-arylation and alkyl extension.
Acidity (pKa) and Ionization
The most critical difference between these two molecules is their acidity.
-
Methanesulfonamide (pKa ~10.8): The anion is stabilized only by the electron-withdrawing sulfonyl group. At physiological pH (7.4), it remains >99.9% neutral.
-
N-(3,4-dimethylphenyl)ethanesulfonamide (Predicted pKa ~8.3): The N-phenyl group allows the negative charge of the sulfonamide nitrogen to delocalize into the aromatic ring (resonance stabilization). This makes the proton significantly more acidic (~2.5 log units lower).
-
Note: The 3,4-dimethyl substitution is electron-donating (inductive effect), which slightly destabilizes the anion compared to a naked phenyl ring, keeping the pKa slightly above 8.0.
-
Lipophilicity (LogP)[6]
-
Methanesulfonamide (LogP ~ -1.2): Highly polar and water-soluble. It resides primarily in the aqueous phase.
-
N-(3,4-dimethylphenyl)ethanesulfonamide (Predicted LogP ~ 2.6): The addition of the lipophilic xylyl ring and the extra methylene unit (ethyl vs methyl) pushes the compound into the "drug-like" lipophilicity range (LogP 2–3), facilitating membrane permeability.
Summary Table: Physicochemical Properties
| Property | Methanesulfonamide | N-(3,4-dimethylphenyl)ethanesulfonamide | Impact on Drug Design |
| pKa | 10.8 (Weak Acid) | ~8.3 (Moderate Acid) | Target A is partially ionized at physiological pH, improving electrostatic binding. |
| LogP | -1.2 (Hydrophilic) | ~2.6 (Lipophilic) | Target A has superior membrane permeability; Standard is too polar for passive diffusion alone. |
| H-Bond Donors | 2 | 1 | Target A loses one donor, reducing desolvation penalty upon binding. |
| Solubility | High (Water) | Low (Water), High (Organic) | Requires different formulation strategies. |
Synthetic Utility & Experimental Protocols
While methanesulfonamide is commercially available as a bulk reagent, N-(3,4-dimethylphenyl)ethanesulfonamide must typically be synthesized. Below is a self-validating protocol for the synthesis of the Target compound.
Synthesis Protocol: Sulfonylation of 3,4-Dimethylaniline
Objective: Synthesize N-(3,4-dimethylphenyl)ethanesulfonamide via nucleophilic attack of the aniline on ethanesulfonyl chloride.
Reagents:
-
3,4-Dimethylaniline (1.0 eq)
-
Ethanesulfonyl chloride (1.1 eq) [Note: Use ethanesulfonyl, not methane]
-
Pyridine (Solvent/Base) OR Dichloromethane (DCM) with Triethylamine (TEA).
Step-by-Step Workflow:
-
Preparation: Dissolve 3,4-dimethylaniline (10 mmol) in dry DCM (20 mL) containing TEA (12 mmol). Cool the mixture to 0°C in an ice bath.
-
Addition: Dropwise add ethanesulfonyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup:
-
Wash organic layer with 1M HCl (to remove excess aniline/TEA).
-
Wash with Saturated NaHCO₃ (to remove residual acid).
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.
Visualization of Synthesis Logic
The following diagram illustrates the reaction pathway and the critical decision points for purification.
Figure 1: Synthetic workflow for the conversion of 3,4-dimethylaniline to the target sulfonamide.
Biological Implications (SAR Analysis)
Why choose one over the other in a research context?
Methanesulfonamide: The Bioisostere
Methanesulfonamide is primarily used as a bioisostere for the carboxylic acid group .
-
Mechanism: The -SO₂NH₂ group mimics the geometry and H-bonding potential of -COOH but with a different pKa and metabolic profile.
-
Application: Used to improve metabolic stability (blocking glucuronidation) or to adjust polarity without changing the pharmacophore size.
N-(3,4-dimethylphenyl)ethanesulfonamide: The Hydrophobic Ligand
This compound represents a "lead-like" scaffold where the sulfonamide acts as a linker or specific binding motif.
-
Selectivity: The 3,4-dimethylphenyl group provides steric bulk, often used to fill hydrophobic pockets in enzymes (e.g., COX-2, Carbonic Anhydrase).
-
Metabolic Stability: The ethyl tail (vs. methyl) introduces a slight increase in steric hindrance near the sulfonyl group, which can retard hydrolysis or metabolic attack compared to the methyl analog.
-
Acidity Shift: As noted in Section 3.1, the lower pKa (8.3) means a significant fraction of the molecule exists as the anion (
) at physiological pH. This anion can form strong electrostatic interactions with positively charged residues (e.g., Zinc ions in metalloenzymes or Arginine residues).
SAR Decision Tree
Use the following logic to decide which scaffold is appropriate for your study.
Figure 2: SAR decision tree for selecting between simple sulfonamide fragments and substituted aryl derivatives.
References
-
BenchChem. (2025). Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Retrieved from
-
ChemRxiv. (2024).[1] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from
-
PubChem. (2024). Methanesulfonamide, N-phenyl- (Compound Summary). National Library of Medicine. Retrieved from
-
MDPI. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric Approaches. Molecules. Retrieved from
-
Sigma-Aldrich. (2024). N-(3,4-Dimethylphenyl)methanesulfonamide Product Specification. Retrieved from [2]
Sources
Comparative Guide: N-(3,4-dimethylphenyl)ethanesulfonamide vs. Benzenesulfonamide Scaffolds
This guide provides a technical comparative analysis between the specific N-aryl alkanesulfonamide derivative N-(3,4-dimethylphenyl)ethanesulfonamide and the classical Benzenesulfonamide scaffold.
This analysis is structured for medicinal chemists and lead optimization scientists, focusing on the structural-activity relationship (SAR), physicochemical divergence, and experimental validation of these two distinct chemotypes.
Executive Summary: The Scaffold Divergence
In drug discovery, the transition from a Benzenesulfonamide (Ar-SO₂-NH-R) to an Alkanesulfonamide (Alk-SO₂-NH-R) represents a strategic "scaffold hop." While Benzenesulfonamides are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Acetazolamide) for their ability to engage in
-
Reduced Lipophilicity (LogP): Replacement of the S-linked Phenyl ring with an Ethyl group lowers cLogP, potentially improving metabolic stability and water solubility.
-
Altered Electronics (pKa): The ethyl group is less electron-withdrawing than a phenyl ring, resulting in a less acidic sulfonamide N-H proton. This fundamentally changes the hydrogen-bond donor (HBD) capability in enzyme active sites.
-
Steric Decongestion: The ethyl tail is significantly smaller than a phenyl ring, allowing this molecule to probe smaller hydrophobic pockets (e.g., in specific kinase or hydrolase targets) where the bulky benzenesulfonamide would clash.
Comparative Snapshot
| Feature | N-(3,4-dimethylphenyl)ethanesulfonamide | Benzenesulfonamide (Class Representative) |
| Core Structure | ||
| Steric Bulk (S-Link) | Low (Flexible Ethyl) | High (Rigid Phenyl) |
| Electronic Nature | Inductive ( | Resonance ( |
| Acidity (pKa) | ~10.5 - 11.0 (Weaker Acid) | ~9.8 - 10.2 (Stronger Acid) |
| Primary Utility | Agrochemicals, Kinase Inhibitors (Niche) | CA Inhibitors, COX-2, Antimicrobials |
| Metabolic Risk | Ethyl oxidation (minor) | Ring hydroxylation (major) |
Physicochemical & Biological Mechanism[1][2][3]
The "Tail" Effect: Ethyl vs. Phenyl
The biological activity differences are driven by the sulfonyl substituent.
-
Benzenesulfonamide: The phenyl ring attached to the sulfur often engages in "edge-to-face" aromatic interactions with protein residues (e.g., Phenylalanine or Tryptophan) in the active site. This is critical for the high affinity of COX-2 inhibitors.
-
Ethanesulfonamide: The ethyl group cannot
-stack. Instead, it relies on hydrophobic Van der Waals contacts. This molecule is often used to reduce molecular weight (Lead Optimization) while maintaining the sulfonamide orientation.
The "Head" Effect: 3,4-Dimethylphenyl
The 3,4-dimethylphenyl moiety (3,4-xylidine derivative) is a lipophilic anchor.
-
Hydrophobic Filling: The two methyl groups provide excellent shape complementarity in lipophilic pockets.
-
Electronic Activation: The methyl groups are electron-donating.[1] In the context of the sulfonamide, they slightly increase the electron density on the nitrogen, further raising the pKa compared to an unsubstituted phenyl ring. This makes the N-H bond less liable to ionization at physiological pH, potentially improving membrane permeability (passive transport) but reducing solubility.
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling and binding logic between the two scaffolds.
Figure 1: Structural-Activity Relationship (SAR) flow comparing the binding mechanics of ethanesulfonamide vs. benzenesulfonamide moieties.
Experimental Protocols
To validate the biological difference, one must synthesize both compounds and subject them to a head-to-head enzymatic assay. The following protocols are designed for high reproducibility.
Synthesis Protocol (General Sulfonylation)
Objective: Synthesize N-(3,4-dimethylphenyl)ethanesulfonamide.
Reagents:
-
3,4-Dimethylaniline (1.0 eq)
-
Ethanesulfonyl chloride (1.2 eq) ( Replace with Benzenesulfonyl chloride for comparator)
-
Pyridine (solvent/base) or DCM + Triethylamine.[2]
Workflow:
-
Preparation: Dissolve 3,4-dimethylaniline (10 mmol) in dry Dichloromethane (DCM, 20 mL) under Nitrogen atmosphere.
-
Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add Ethanesulfonyl chloride (12 mmol) diluted in 5 mL DCM over 15 minutes. Critical Step: Exothermic reaction; maintain T < 5°C to prevent bis-sulfonylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 1M HCl (to remove unreacted amine). Extract organic layer, wash with Brine, dry over
. -
Purification: Recrystallize from Ethanol/Water or purify via Silica Flash Chromatography.
Biological Assay: Carbonic Anhydrase (CA) Inhibition Screen
Benzenesulfonamides are classic CA inhibitors. This assay tests if the Ethanesulfonamide analog retains this activity (usually it is much weaker, serving as a negative control or selective filter).
Protocol (Esterase Activity Method):
-
Enzyme: Bovine Carbonic Anhydrase (bCA).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Procedure:
-
Incubate Enzyme (100 units/mL) with Test Compound (0.1 nM – 10 µM) for 15 mins at 25°C.
-
Add 4-NPA (3 mM).
-
Measure Absorbance at 400 nm (formation of 4-nitrophenolate) kinetically for 20 mins.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Expected Outcome:
-
Benzenesulfonamide Control: High potency (
in nanomolar range). -
N-(3,4-dimethylphenyl)ethanesulfonamide: Lower potency (micromolar range). Scientific Insight: This confirms that the aryl ring directly attached to sulfur is crucial for CA active site coordination.
Synthesis & Validation Workflow
The following diagram outlines the logical flow for synthesizing and testing these variants to confirm the SAR hypothesis.
Figure 2: Parallel synthesis and evaluation workflow for comparative biological profiling.
References
-
Supuran, C. T. (2017). "Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem. (2025).[1][3] "Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives." BenchChem Technical Guides.
-
Ghorab, M. M., et al. (2017). "Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds." Bioorganic & Medicinal Chemistry Letters.
-
Zhang, H., et al. (2012).[4] "Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors." Bioorganic & Medicinal Chemistry.
-
ChemSrc. (2025). "N-(3,4-dimethylphenyl)ethanesulfonamide CAS Database Entry."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Elemental Analysis & Purity Validation for C10H15NO2S
Focus Compound: N-Butylbenzenesulfonamide & Sulfonamide Drug Candidates
Executive Summary & Strategic Context
In pharmaceutical development, the molecular formula C10H15NO2S often corresponds to sulfonamide derivatives, such as N-butylbenzenesulfonamide (CAS: 3622-84-2).[1] While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it cannot definitively prove bulk purity. Elemental Analysis (EA) via combustion remains the "Gold Standard" for establishing >95% purity in peer-reviewed literature (e.g., J. Med. Chem. guidelines).
This guide compares the theoretical calculation of C10H15NO2S against experimental methodologies, specifically addressing the "Sulfur Challenge" —the tendency of sulfur-containing compounds to form non-volatile sulfates during combustion, leading to erroneous results unless specific catalytic additives are used.
Theoretical Baseline: The Calculation
Before experimental validation, precise theoretical values must be established using IUPAC standard atomic weights.
Step 1: Molecular Weight Calculation
-
Carbon (C):
Da -
Hydrogen (H):
Da -
Nitrogen (N):
Da -
Oxygen (O):
Da -
Sulfur (S):
Da
Total Molecular Weight (MW): 213.295 g/mol
Step 2: Percentage Composition
The theoretical percentage (
| Element | Theoretical Mass (Da) | Theoretical % (w/w) | Acceptable Range ( |
| Carbon | 120.11 | 56.31% | 55.91% – 56.71% |
| Hydrogen | 15.12 | 7.09% | 6.69% – 7.49% |
| Nitrogen | 14.007 | 6.57% | 6.17% – 6.97% |
| Sulfur | 32.06 | 15.03% | 14.63% – 15.43% |
| Oxygen | 31.998 | 15.00% | Not typically measured directly |
Critical Standard: Leading journals (ACS, RSC) require experimental values to fall within
of these theoretical values to confirm purity [1][2].
Comparative Analysis: Validation Methodologies
This section evaluates the three primary methods for validating C10H15NO2S, highlighting why Combustion Analysis remains indispensable despite the speed of modern spectral techniques.
Method Comparison Matrix
| Feature | Method A: Combustion Analysis (CHNS) | Method B: High-Res Mass Spec (HRMS) | Method C: Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% w/w) | Molecular Formula Identity | Purity & Structure |
| Precision | < 3 ppm (Mass Error) | ||
| Sample Req. | 2–5 mg (Destructive) | < 0.1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Sulfur Detection | Direct & Quantitative | Indirect (Isotope Pattern) | Indirect (Integration) |
| Blind Spots | Cannot detect non-combustible impurities (e.g., salts) without ash analysis. | Misses inorganic impurities; insensitive to bulk solvates. | Requires internal standard; overlapping peaks can obscure impurities. |
| Verdict | Required for Publication | Required for ID | Alternative if CHNS fails |
Why HRMS is Not Enough
While HRMS can confirm the presence of C10H15NO2S with sub-ppm accuracy, it does not quantify the ratio of the target molecule to impurities (like solvent residues or silica gel) effectively. A sample can be 85% pure and still give a perfect HRMS signal. Combustion analysis is the only method that proves the bulk powder is chemically homogeneous.
Experimental Protocol: The "Sulfur Challenge"
Sulfur analysis in organic compounds is prone to low recovery because sulfur can form stable inorganic sulfates (ash) rather than converting fully to
Workflow Diagram: CHNS-O Analysis Logic
Figure 1: Optimized CHNS workflow for sulfur-containing organics. Note the addition of oxidation catalysts (
Step-by-Step Protocol
-
Sample Preparation:
-
Dry the C10H15NO2S sample under vacuum at 40°C for 4 hours to remove surface moisture/solvents.
-
Ensure the sample is a fine, homogeneous powder.[4]
-
-
Weighing & Additives (The Critical Step):
-
Tare a tin capsule on a microbalance (readability
mg). -
Weigh 2.0 – 3.0 mg of sample.
-
Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) directly into the capsule [3][4]. -
Reasoning: These oxides act as fluxing agents and strong oxidizers, ensuring sulfur is released as
and preventing the formation of refractory sulfates in the ash.
-
-
Combustion:
-
Inject into the combustion reactor at 1150°C (higher than the standard 950°C used for CHN).
-
Inject a pulse of pure Oxygen (
) to trigger "flash combustion" (temp spikes to ~1800°C).
-
-
Separation & Detection:
-
Gases pass through reduced copper to remove excess oxygen and convert nitrogen oxides to
. - is separated via a chromatographic column (Teflon or silica-based).
-
Quantification via Thermal Conductivity Detector (TCD).[5]
-
Data Interpretation & Troubleshooting
Use the decision tree below to interpret results that fall outside the
Logic Diagram: Result Validation
Figure 2: Troubleshooting logic for failed elemental analysis.
Common Failure Modes for C10H15NO2S
-
Scenario: High Carbon (+1.5%), High Hydrogen (+0.2%)
-
Cause: Trapped solvent. If you recrystallized from Ethyl Acetate or Hexane, the lattice may hold solvent molecules.
-
Fix: Perform qNMR to quantify solvent moles, then recalculate the "Theoretical" values including 0.1 or 0.5 moles of solvent.
-
-
Scenario: Low Sulfur (-0.8%), Normal C/H/N
-
Cause: "Sulfur Retention." The sulfur reacted with inorganic residues in the crucible or was not fully oxidized.
-
Fix: Increase the ratio of
additive and ensure the combustion tube is clean.
-
-
Scenario: All values low by ~2-3%
-
Cause: Non-combustible impurity (e.g., Silica gel, inorganic salts like NaCl).
-
Fix: Filter the sample through a 0.2 µm PTFE filter before drying.
-
References
-
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. (2022).[6][7] Retrieved from [Link]
-
Analytik Jena. Determination of Sulfur Species by Combustion Elemental Analysis (Application Note). Retrieved from [Link]
- Google Patents.Combustion accelerators for elemental analysis (US5547876A).
-
PubChem. N-Butylbenzenesulfonamide (C10H15NO2S) Compound Summary. Retrieved from [Link]
Sources
- 1. Benzenesulfonamide, N-butyl- [webbook.nist.gov]
- 2. US5547876A - Combustion accelerators, processes for their production and processes for their use in elemental analysis - Google Patents [patents.google.com]
- 3. analytik-jena.com [analytik-jena.com]
- 4. chem.ubc.ca [chem.ubc.ca]
- 5. azom.com [azom.com]
- 6. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
